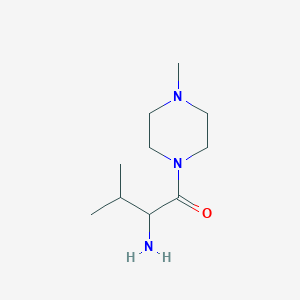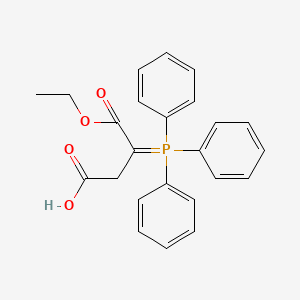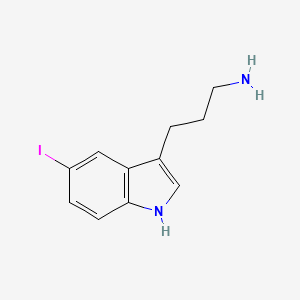
3-(5-Iodo-3-indolyl)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Iodo-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 5-position of the indole ring and a propanamine group at the 1-position.
Métodos De Preparación
The synthesis of 3-(5-Iodo-3-indolyl)-1-propanamine typically involves the iodination of an indole precursor followed by the introduction of the propanamine group. One common synthetic route is as follows:
Iodination of Indole: The indole precursor is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the indole ring.
Introduction of Propanamine Group: The iodinated indole is then reacted with a propanamine derivative under appropriate conditions to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(5-Iodo-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(5-Iodo-3-indolyl)-1-propanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(5-Iodo-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparación Con Compuestos Similares
3-(5-Iodo-3-indolyl)-1-propanamine can be compared with other indole derivatives, such as:
5-Bromo-3-indolyl-β-D-galactopyranoside: Similar to this compound, this compound is used in molecular biology as a chromogenic substrate.
5-Iodo-3-indolyl-β-D-galactopyranoside: This compound is also a chromogenic substrate and is used in various biochemical assays.
X-gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Another indole derivative used as a chromogenic substrate in molecular biology.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13IN2 |
|---|---|
Peso molecular |
300.14 g/mol |
Nombre IUPAC |
3-(5-iodo-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13IN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 |
Clave InChI |
XNLMSZHHMNSZBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)C(=CN2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


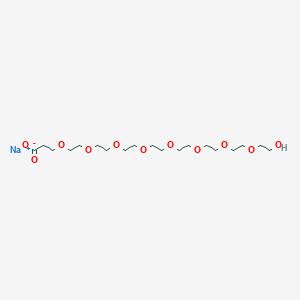
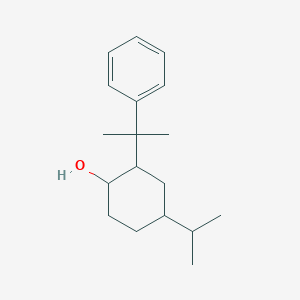

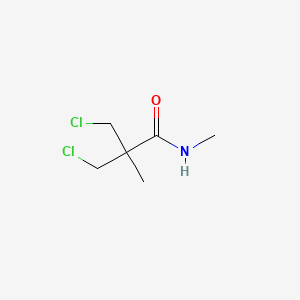
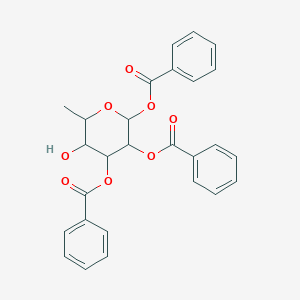
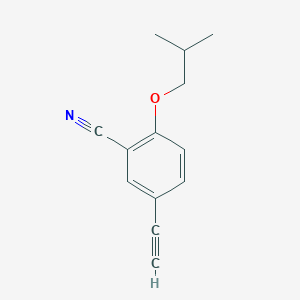
amine](/img/structure/B13721518.png)
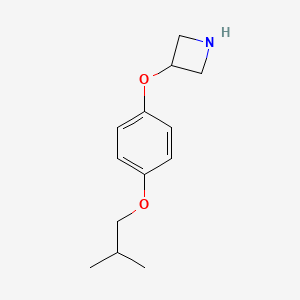
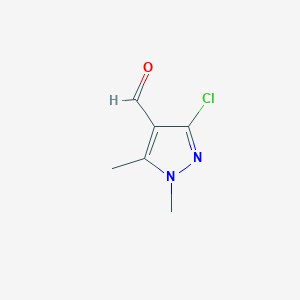

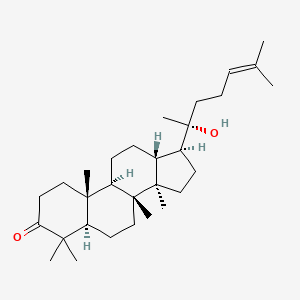
![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)
